Ethyl 3-bromo-5-nitrobenzoate
Overview
Description
Ethyl 3-bromo-5-nitrobenzoate is an organic compound with the molecular formula C₉H₈BrNO₄. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are substituted with bromine and nitro groups, respectively. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-5-nitrobenzoate can be synthesized through the esterification of 3-bromo-5-nitrobenzoic acid. The typical procedure involves the reaction of 3-bromo-5-nitrobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or thionyl chloride. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-5-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux.
Major Products Formed
Nucleophilic Substitution: Products such as 3-amino-5-nitrobenzoate derivatives.
Reduction: 3-bromo-5-aminobenzoate.
Ester Hydrolysis: 3-bromo-5-nitrobenzoic acid.
Scientific Research Applications
Ethyl 3-bromo-5-nitrobenzoate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-5-nitrobenzoate depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons .
Comparison with Similar Compounds
Ethyl 3-bromo-5-nitrobenzoate can be compared with other similar compounds such as:
Ethyl 3-chloro-5-nitrobenzoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 3-bromo-4-nitrobenzoate: Similar structure but with the nitro group at position 4 instead of 5.
Ethyl 3-bromo-5-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs .
Properties
IUPAC Name |
ethyl 3-bromo-5-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-2-15-9(12)6-3-7(10)5-8(4-6)11(13)14/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBVWGDKFHIPRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650319 | |
Record name | Ethyl 3-bromo-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690260-94-7 | |
Record name | Ethyl 3-bromo-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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